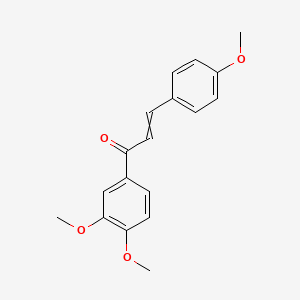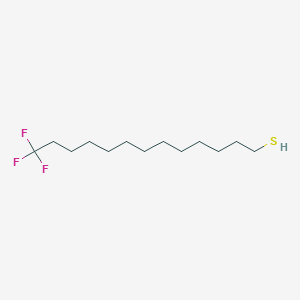![molecular formula C18H17O4- B12563522 2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate CAS No. 170233-80-4](/img/structure/B12563522.png)
2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate is an organic compound with a complex structure that includes a benzoate ester and a substituted phenylpropanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate typically involves the esterification of benzoic acid derivatives with 2-methyl-1-phenylpropan-2-ol. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Hydrolysis: Benzoic acid and 2-methyl-1-phenylpropan-2-ol.
Reduction: 2-methyl-1-phenylpropan-2-ol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the active alcohol and benzoic acid derivatives. These products can then interact with various enzymes and receptors, modulating biological pathways and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-phenylpropan-2-yl butyrate: Similar structure but with a butyrate ester instead of a benzoate ester.
2-Methyl-1-phenylpropan-2-yl hexanoate: Similar structure but with a hexanoate ester.
Uniqueness
2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate is unique due to its specific ester linkage and the presence of a benzoate group, which can influence its reactivity and biological activity compared to other esters like butyrate or hexanoate derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
170233-80-4 |
|---|---|
Formule moléculaire |
C18H17O4- |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
2-(2-methyl-1-phenylpropan-2-yl)oxycarbonylbenzoate |
InChI |
InChI=1S/C18H18O4/c1-18(2,12-13-8-4-3-5-9-13)22-17(21)15-11-7-6-10-14(15)16(19)20/h3-11H,12H2,1-2H3,(H,19,20)/p-1 |
Clé InChI |
AWRJOPCUDITVRP-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(CC1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



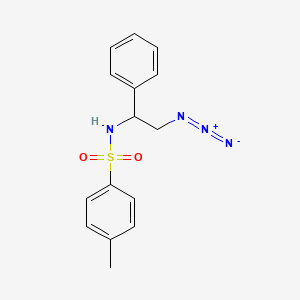
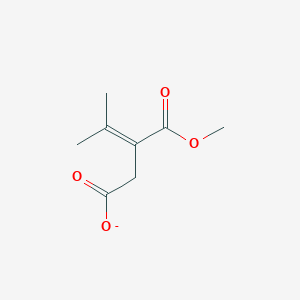
![5-Methyl-2-phenylfuro[3,2-b]pyridine](/img/structure/B12563464.png)
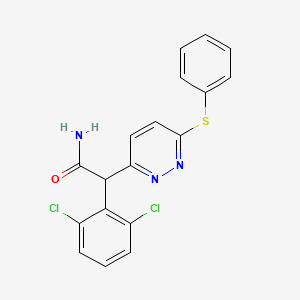

![Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate](/img/structure/B12563482.png)
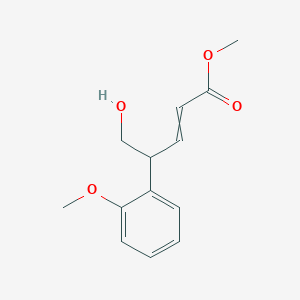
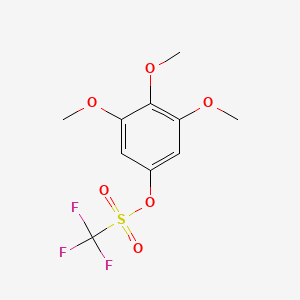

![{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B12563510.png)
![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
